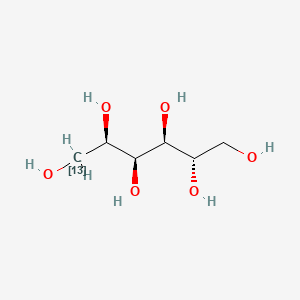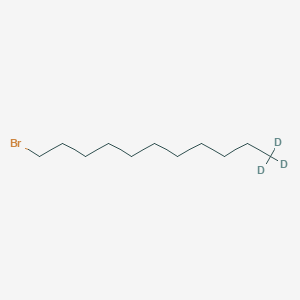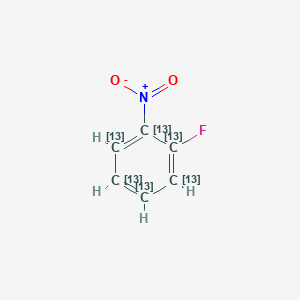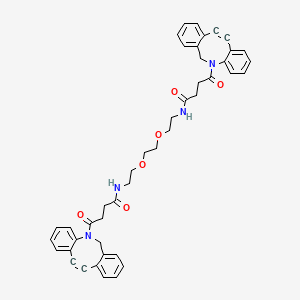
L-Sorbitol-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Sorbitol-13C is a stable isotope-labeled compound, specifically a carbon-13 labeled form of L-Sorbitol. This compound is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications. The carbon-13 isotope is a non-radioactive, stable isotope of carbon, making this compound a valuable tool for tracing and quantifying biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
L-Sorbitol-13C can be synthesized through the catalytic hydrogenation of L-glucose-13C. The process involves the reduction of L-glucose-13C using a hydrogen catalyst under specific conditions to produce this compound. The reaction typically requires a metal catalyst such as nickel or platinum and is carried out under high pressure and temperature to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for the efficient and cost-effective production of this compound. The process is optimized to maximize yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications.
化学反応の分析
Types of Reactions
L-Sorbitol-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce L-sorbose-13C using oxidizing agents such as nitric acid or potassium permanganate.
Reduction: The compound can be further reduced to produce other sugar alcohols under specific conditions.
Substitution: this compound can participate in substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate, typically used under acidic conditions.
Reduction: Metal catalysts such as nickel or platinum are used under high pressure and temperature.
Substitution: Various reagents, including halogens and acids, can be used to facilitate substitution reactions.
Major Products
Oxidation: L-sorbose-13C
Reduction: Other sugar alcohols
Substitution: Derivatives of this compound with different functional groups
科学的研究の応用
L-Sorbitol-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical processes.
Biology: Employed in studies of carbohydrate metabolism and the role of sugar alcohols in cellular processes.
Medicine: Utilized in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of bio-based materials, such as polyurethanes, where it serves as a polyol component.
作用機序
L-Sorbitol-13C exerts its effects primarily through its role as a tracer in biochemical processes. The carbon-13 isotope allows for the precise tracking of the compound within biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The molecular targets and pathways involved include various enzymes and metabolic pathways related to carbohydrate metabolism.
類似化合物との比較
Similar Compounds
D-Sorbitol-13C: Another carbon-13 labeled sugar alcohol, used in similar applications but with different stereochemistry.
L-Glucose-13C: A carbon-13 labeled form of glucose, used as a precursor in the synthesis of L-Sorbitol-13C.
D-Glucose-13C: A carbon-13 labeled form of glucose, widely used in metabolic studies.
Uniqueness
This compound is unique due to its specific stereochemistry and stable isotope labeling, which allows for precise tracking and quantification in various scientific applications. Its use as a tracer in metabolic studies provides valuable insights into biochemical processes that are not easily achievable with other compounds.
特性
分子式 |
C6H14O6 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC名 |
(2R,3S,4S,5S)-(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1/i1+1/t3-,4+,5+,6+/m1 |
InChIキー |
FBPFZTCFMRRESA-NDTSWHIVSA-N |
異性体SMILES |
C([C@@H]([C@@H]([C@H]([C@@H]([13CH2]O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)



![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)

![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)


![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
